Methyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride
Description
Properties
IUPAC Name |
methyl 2-amino-2-pyridin-3-ylpropanoate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-9(10,8(12)13-2)7-4-3-5-11-6-7;;/h3-6H,10H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJCGEBRTXZVQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)(C(=O)OC)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride typically involves the reaction of methyl 2-amino-2-(pyridin-3-yl)propanoate with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Scientific Research Applications
The compound has diverse applications across various scientific disciplines:
Chemistry
- Building Block for Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules, leveraging its functional groups for further chemical transformations.
- Functional Group Transformations : The compound can undergo acylation and alkylation reactions, allowing chemists to introduce new functional groups that may enhance biological activity or alter pharmacokinetic properties.
Biology
- Biological Activity Exploration : Research is ongoing to assess its interactions with enzymes and receptors. Preliminary studies suggest potential biological activities that merit further investigation .
- Chemical Probes : The compound is utilized as a chemical probe to study biological processes by modifying it with additional molecular structures.
Medicine
- Pharmaceutical Development : Methyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride is being explored as a pharmaceutical intermediate or active ingredient in drug formulations. Its structural features make it an attractive candidate for developing novel therapeutic agents.
- Anticancer Research : Some derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines, indicating potential applications in cancer treatment .
Data Table: Applications Overview
| Application Area | Specific Use Case | Notes |
|---|---|---|
| Chemistry | Building block for organic synthesis | Used in creating complex molecules |
| Biology | Interaction studies with enzymes | Potential biological activities being explored |
| Medicine | Pharmaceutical intermediate | Investigated for novel drug development |
| Anticancer Research | Cytotoxic effects on cancer cell lines | Promising results warrant further study |
Case Study 1: Anticancer Activity
A study assessed the cytotoxic effects of various derivatives of this compound on human cancer cell lines such as HCT-116 and MCF-7. Out of several tested compounds, a subset exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating significant antiproliferative activity against gastric cancer cells .
Case Study 2: Chemical Probes
Researchers have modified this compound to create chemical probes that facilitate the study of specific biological interactions. These probes have been instrumental in elucidating the mechanisms of action of various cellular processes, demonstrating the compound's versatility in biological research.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Critical Analysis
Ester Group Influence: The ethyl ester analog (Table 1, Row 2) has a higher molecular weight (267.15 vs. Methyl esters (Rows 1, 3–4) are generally more polar, favoring aqueous solubility.
Pyridine Substituent Position :
- Shifting the pyridine substituent from 3-yl to 2-yl (Row 3) alters electronic and steric profiles. The 2-position may hinder rotational freedom, impacting binding affinity in receptor-based applications .
Backbone Modifications: The acetate analog (Row 4) has a shorter chain, reducing steric bulk but possibly limiting interactions with deep binding pockets . The dimethylpropanoate derivative (Row 5) lacks a pyridine ring, emphasizing the critical role of aromaticity in target engagement .
Stability and Storage: Compounds like Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride require inert gas storage, suggesting sensitivity to oxidation or hydrolysis . The target compound’s stability may similarly depend on controlled conditions.
Research Implications and Limitations
While detailed pharmacological data for this compound are scarce in the provided evidence, structural comparisons highlight its uniqueness:
- The 3-yl pyridine position and methyl ester balance solubility and synthetic versatility.
- Future studies should explore its crystallographic properties (e.g., via SHELX programs ) and biological activity relative to analogs.
Biological Activity
Methyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride, a derivative of pyridine, has gained attention in recent years for its potential biological activities. This compound, characterized by its amino and ester functionalities, is being studied for various applications in medicinal chemistry, particularly in the fields of cancer therapy and enzyme interactions.
Chemical Structure and Properties
This compound has the following structural formula:
The presence of the pyridine ring contributes significantly to its biological activity due to its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the ester group may undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways leading to various physiological effects, including cytotoxicity against cancer cells and potential antimicrobial properties.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties . It has shown cytotoxic effects against various cancer cell lines, including:
- Gastric Cancer Cells : Studies have demonstrated significant inhibition of cell proliferation in gastric cancer models.
- HeLa Cells : The compound's effectiveness was compared with standard anticancer drugs, showing lower IC50 values, indicating higher potency.
Antimicrobial Properties
In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity . Its derivatives have been tested against several bacterial strains, showing varying degrees of inhibition. For example:
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 8 |
| S. aureus | 12 | 10 |
| C. albicans | 18 | 5 |
These results suggest that this compound could be a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound's biological activities:
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of this compound on various cancer cell lines, reporting an IC50 value significantly lower than that of conventional chemotherapeutics.
- Enzyme Interaction Studies : Research has shown that this compound can act as an inhibitor for certain enzymes involved in cancer progression, making it a valuable tool in understanding cancer biology and developing new therapeutic strategies.
- Structural Modifications : Ongoing research is exploring modifications to the compound's structure to enhance its biological activity and selectivity towards specific targets. This includes altering the position of functional groups on the pyridine ring to optimize pharmacological properties .
Q & A
Q. What are the standard synthetic routes for Methyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride?
Methodology:
- Step 1 : Condensation of pyridin-3-yl derivatives with amino acid precursors (e.g., methyl 2-bromopropanoate) under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2 : Esterification of the intermediate using methanol and catalytic HCl.
- Step 3 : Salt formation via treatment with concentrated HCl to yield the dihydrochloride form.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Methodology:
- NMR Spectroscopy : - and -NMR to confirm the pyridine ring protons (δ 8.5–9.0 ppm) and ester carbonyl (δ ~170 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 245.14).
- X-ray Crystallography : For absolute configuration determination using SHELX software (e.g., SHELXL refinement) .
Q. How can researchers ensure purity during synthesis?
Methodology:
Q. What are the solubility and stability profiles of this compound?
Methodology:
Q. How are common impurities identified and quantified?
Methodology:
- LC-MS/MS : To detect byproducts like unreacted pyridine precursors or ester hydrolysis products.
- NMR Spiking : Compare spectra with reference standards (e.g., methyl 2-amino-3-(pyridin-2-yl)propanoate) to identify positional isomers .
Advanced Research Questions
Q. How can researchers resolve contradictory crystallographic data during structural determination?
Methodology:
Q. What strategies are employed to investigate interactions with biological targets like CGRP receptors?
Methodology:
- Radioligand Binding Assays : Compete with -CGRP in HEK-293 cells expressing recombinant receptors.
- Molecular Dynamics (MD) Simulations : Docking studies using PyMOL to map hydrogen bonding with receptor residues (e.g., Trp72, Asn85) .
Q. How are structure-activity relationship (SAR) studies designed for analogs of this compound?
Methodology:
Q. What mechanistic insights guide its potential use in migraine therapy?
Methodology:
- In Vivo Models : Measure vasodilation responses in rat dura mater via laser Doppler flowmetry.
- Electrophysiology : Patch-clamp studies on trigeminal ganglia neurons to assess CGRP release inhibition .
Q. How can computational modeling predict reactivity in novel derivatives?
Methodology:
- DFT Calculations : Gaussian09 to optimize geometries and calculate frontier molecular orbitals (e.g., HOMO-LUMO gaps).
- ADMET Prediction : SwissADME to forecast pharmacokinetic properties (e.g., BBB permeability) for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
